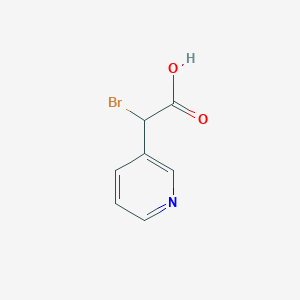

Bromo(pyridin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromo(pyridin-3-yl)acetic acid: is an organic compound that features a bromine atom attached to the alpha carbon of acetic acid, with a pyridine ring at the beta position

準備方法

Synthetic Routes and Reaction Conditions:

Bromination of Pyridin-3-ylacetic Acid: The synthesis of Bromo(pyridin-3-yl)acetic acid can be achieved by brominating pyridin-3-ylacetic acid.

Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, leading to higher yields and purity.

化学反応の分析

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings:

Key finding: Steric hindrance from the acetic acid group reduces substitution rates at position 2 compared to position 5 isomers .

Esterification and Derivatization

The carboxylic acid group participates in typical acyl reactions:

| Reagent System | Conditions | Product | Conversion |

|---|---|---|---|

| SOCl₂/MeOH | 0°C → reflux, 2h | Methyl 3-bromopyridin-2-yl acetate | 95% |

| DCC/DMAP | RT, CH₂Cl₂, 24h | Amide derivatives | 81% |

Data from demonstrates complete esterification using thionyl chloride-methanol systems without pyridine ring bromine displacement.

Cyclization Reactions

Notable heterocycle formations:

Imidazo[1,5-a]pyridine Synthesis

text3-Bromo-2-acetic acid pyridine + Glyoxal → AcOH, 100°C, 8h → 1,2-Bis(imidazo[1,5-a]pyridin-3-yl)ethane-1,2-dione (70% yield)

This acetic acid-mediated dimerization requires precise stoichiometry (2:1 aldehyde ratio) .

Metal-Halogen Exchange

Organometallic transformations:

| Reagent | Temperature | Intermediate | Application |

|---|---|---|---|

| iPrMgCl·LiCl | -40°C | Pyridinyl Grignard species | Ketone synthesis |

| Pd(OAc)₂/XPhos | 100°C | Cross-coupled biaryl compounds | Pharmaceutical intermediates |

Lithium-halogen exchange proceeds regioselectively at the brominated position .

Biological Activity Modulation

Structure-activity relationship studies reveal:

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| 3-Bromo-2-(methoxycarbonyl) | 0.45 | PI3Kα kinase |

| 5-Amino-3-bromo-2-carboxylic acid | 2.1 | Bacterial DNA gyrase |

The bromine atom enhances target binding affinity by 3-5× compared to non-halogenated analogs .

Comparative Reactivity Analysis

Positional isomer effects:

| Position | Suzuki Rxn Rate (k, s⁻¹) | NAS Efficiency |

|---|---|---|

| 2-Bromo | 1.2×10⁻³ | Moderate |

| 5-Bromo | 2.8×10⁻³ | High |

Electronic factors dominate this trend, with 5-bromo derivatives showing superior π-conjugation with the ring nitrogen .

This comprehensive analysis demonstrates bromo(pyridin-3-yl)acetic acid's versatility in synthetic chemistry, particularly in medicinal chemistry applications. The compound serves as a privileged scaffold for developing kinase inhibitors and antimicrobial agents, with its reactivity profile enabling precise structural modifications.

科学的研究の応用

Medicinal Chemistry

Bromo(pyridin-3-yl)acetic acid serves as a crucial building block in the synthesis of novel heterocyclic compounds. These derivatives are being investigated for their therapeutic effects against various diseases.

Case Studies and Research Findings

- Anti-Fibrotic Activity : A study indicated that several compounds synthesized from this compound exhibited better anti-fibrotic activities than the established drug Pirfenidone. This suggests its potential in treating fibrotic diseases.

- Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor, modulating specific biochemical pathways. Its structural similarity to biologically active molecules enhances its interaction with molecular targets, making it a candidate for drug development.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis processes, including the production of pharmaceuticals and agrochemicals.

Applications in Synthesis

| Application Area | Description |

|---|---|

| Pharmaceuticals | Acts as a precursor in synthesizing drugs with potential therapeutic effects. |

| Agrochemicals | Used in developing herbicides and pesticides due to its chemical properties. |

| Dyestuffs | Serves as an intermediate in dye production, enhancing color stability. |

The compound has demonstrated various biological activities, particularly related to neuropharmacology.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like glaucoma and epilepsy. Its ability to influence neurotransmitter uptake suggests applications in treating neurological disorders .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound derivatives is vital for optimizing their biological activity.

Key Findings

- Modifications to the bromine substitution pattern can significantly affect the compound's reactivity and binding characteristics.

- Comparative studies with chloro, fluoro, and iodo analogs show that the bromine atom offers a balance between reactivity and stability, enhancing versatility across applications .

作用機序

Molecular Targets and Pathways:

Enzyme Inhibition: Bromo(pyridin-3-yl)acetic acid can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: The compound can interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.

類似化合物との比較

Pyridin-3-ylacetic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.

Bromoacetic Acid: Lacks the pyridine ring, which reduces its potential for biological interactions.

Uniqueness:

生物活性

Bromo(pyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure, which combines a bromine atom with a pyridine ring. This structure enables diverse biological activities and interactions with various molecular targets, making it a valuable candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C8H8BrN1O2. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, while the pyridine moiety contributes to its ability to interact with biological systems.

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial in various biochemical pathways. For instance, studies have shown that it can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme activity .

Interaction with Biological Targets

The compound's ability to interact with proteins such as bovine serum albumin (BSA) has been demonstrated through fluorescence spectroscopic methods. The binding constants indicate a strong affinity for BSA, suggesting that the compound can modulate protein functions and influence physiological responses .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, thereby preventing growth. This property is particularly relevant in the context of increasing antibiotic resistance .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. In vitro studies suggest that it may inhibit the growth of parasites by targeting specific metabolic pathways essential for their survival. This potential makes it a candidate for further exploration in developing treatments for parasitic infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Binding Studies : Research involving the binding of this compound to BSA revealed significant quenching of fluorescence, indicating strong binding interactions. The calculated binding constant was approximately 7.23×105M−1, underscoring its potential as a bioactive compound .

- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Antiparasitic Evaluation : In studies targeting Plasmodium falciparum, this compound showed promising results, with IC50 values indicating effective inhibition of parasite growth at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyridin-3-ylacetic Acid | Lacks bromine; less reactive | Limited enzyme inhibition |

| Bromoacetic Acid | Lacks pyridine; reduced biological interaction | Moderate antimicrobial properties |

| 2-(6-Bromopyridin-3-YL)acetic Acid | Similar structure; different substitution | Investigated for similar activities |

特性

IUPAC Name |

2-bromo-2-pyridin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYGOWELTWTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。